molecular formula C11H10N2O3 B2492798 1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 892289-16-6

1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2492798
CAS No.: 892289-16-6
M. Wt: 218.212
InChI Key: MQNKIGOIIRVZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound characterized by a pyrazine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the dihydropyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of high-yielding and scalable methods, such as catalytic coupling reactions, is essential for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazines, dihydropyrazines, and other heterocyclic derivatives .

Scientific Research Applications

1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
  • 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
  • 4-Methoxyphenyl-1H-indole
  • 4-Methoxyphenyl-1H-imidazole

Uniqueness: 1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione is unique due to its specific substitution pattern and the presence of the methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-methoxyphenyl)-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNKIGOIIRVZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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